molecular formula C12H18N2O3 B592305 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 946497-94-5

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B592305
M. Wt: 238.287
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 238.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Sasaki et al. (2020) described an efficient synthesis method for a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This compound was utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, highlighting its potential in medicinal chemistry (Sasaki et al., 2020).

  • Moskalenko and Boev (2014) conducted research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound. This study illustrates the use of such compounds in creating complex organic structures (Moskalenko & Boev, 2014).

  • Svete et al. (2010) prepared a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, demonstrating the compound's utility in parallel solution-phase synthesis and its potential in the development of a diverse range of organic compounds (Svete et al., 2010).

  • Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used it as a chiral auxiliary in peptide synthesis. This highlights its application in stereochemistry and peptide research (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJITXVSORFVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654961
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

CAS RN

718632-42-9
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

Citations

For This Compound
2
Citations
T Wu, C Zhang, R Lv, Q Qin, N Liu, W Yin… - European Journal of …, 2021 - Elsevier
The tropomyosin receptor kinases TRKs are responsible for different tumor types which caused by NTRK gene fusion, and have been identified as a successful target for anticancer …
Number of citations: 14 www.sciencedirect.com
C Guo, I McAlpine, J Zhang, DD Knighton… - Journal of medicinal …, 2012 - ACS Publications
The P21-activated kinases (PAK) are emerging antitumor therapeutic targets. In this paper, we describe the discovery of potent PAK inhibitors guided by structure-based drug design. In …
Number of citations: 73 pubs.acs.org

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